molecular formula C23H33BrO3 B12285432 7-BroMo-3-O-acetyl-pregnenolone

7-BroMo-3-O-acetyl-pregnenolone

Cat. No.: B12285432
M. Wt: 437.4 g/mol
InChI Key: XBASGDGJPXJCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-O-acetyl-pregnenolone typically involves the bromination of pregnenolone followed by acetylation. The bromination step introduces a bromine atom at the 7th position of the pregnenolone molecule. This is usually achieved using bromine or a bromine-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and acetylation steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-O-acetyl-pregnenolone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-O-acetyl-pregnenolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-O-acetyl-pregnenolone involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. The bromine atom and acetyl group may enhance its binding affinity to these targets, modulating their activity. This can lead to changes in the levels of other steroid hormones and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine atom and the acetyl group, which may confer distinct chemical and biological properties. These modifications can enhance its reactivity in chemical reactions and its potential therapeutic effects compared to its parent compound and other derivatives .

Properties

Molecular Formula

C23H33BrO3

Molecular Weight

437.4 g/mol

IUPAC Name

(17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3

InChI Key

XBASGDGJPXJCNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.